1'-(morpholin-4-ylmethyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one
Description
1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a morpholine moiety, a spiro dioxepane ring, and an indole nucleus. The indole nucleus is known for its presence in various bioactive compounds, contributing to the compound’s potential biological activities .
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1'-(morpholin-4-ylmethyl)spiro[1,3-dioxepane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C17H22N2O4/c20-16-17(22-9-3-4-10-23-17)14-5-1-2-6-15(14)19(16)13-18-7-11-21-12-8-18/h1-2,5-6H,3-4,7-13H2 |
InChI Key |
SDXVUNVREWIXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)OC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE involves multiple steps, including the formation of the indole nucleus, the introduction of the morpholine moiety, and the construction of the spiro dioxepane ring. Common synthetic routes include:
Formation of Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of Morpholine Moiety: This step involves the reaction of morpholine with formaldehyde and the indole derivative, typically under Mannich reaction conditions.
Construction of Spiro Dioxepane Ring: This involves cyclization reactions, often using reagents like epoxides and diols under acidic or basic conditions
Chemical Reactions Analysis
1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, with reagents like halogens or nitrating agents leading to substituted products
Scientific Research Applications
1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive nature makes it a candidate for studying biological pathways and interactions.
Industry: It is used in the synthesis of materials with specific properties, such as adhesives and coatings
Mechanism of Action
The mechanism of action of 1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE involves its interaction with molecular targets, such as enzymes or receptors. The indole nucleus allows the compound to bind with high affinity to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and morpholine-containing molecules:
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Morpholine-Containing Compounds: Molecules such as 4-acryloylmorpholine and 1-morpholin-4-ylmethyl-1H-benzotriazole share the morpholine moiety and are used in various industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
